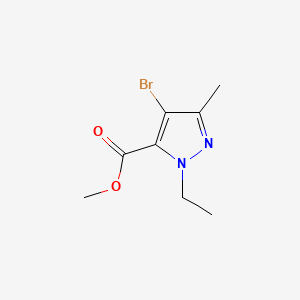

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the CAS Number: 175276-98-9 . It has a molecular weight of 247.09 and is typically stored in a dry environment at 2-8°C . The compound is in liquid form .

Synthesis Analysis

The synthesis of pyrazoles, such as “this compound”, involves various strategies . One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . These intermediates can then be oxidized using bromine to afford a wide variety of pyrazoles .Physical And Chemical Properties Analysis

“this compound” is a liquid . It is stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is utilized as an intermediate in the synthesis of various chemical compounds with potential applications in pharmaceuticals and materials science. For instance, its derivatives have been explored for their structural, spectral properties, and theoretical investigations to understand their biological significance and electronic transitions within the molecule. This has involved combined experimental and theoretical studies, including density functional theory (DFT) and time-dependent TD-DFT method to study the electronic transitions within molecules (S. Viveka et al., 2016).

Biological Activities

Research has also focused on the potential biological activities of these compounds. For example, novel compounds synthesized from pyrazole derivatives have been screened for their cytotoxicity against various tumor cell lines. Some compounds showed selective cytotoxicity, suggesting their potential as cancer therapeutic agents without harming normal cells (Q. Huang et al., 2017). Additionally, these compounds have been investigated for their fungicidal and plant growth regulation activities, indicating their potential in agricultural applications (L. Minga, 2005).

Material Science Applications

In materials science, the synthesis of metal coordination polymers using pyrazole derivatives as bridging ligands has been explored. These studies aim to understand the structural diversity and properties of these polymers, which have implications for their use in catalysis, molecular recognition, and as functional materials (M. Cheng et al., 2017).

Corrosion Inhibition

Derivatives of this compound have been evaluated as corrosion inhibitors for mild steel, an application critical for the industrial pickling process. These studies include gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods, highlighting the importance of such compounds in protecting metals against corrosion (P. Dohare et al., 2017).

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Mecanismo De Acción

Target of Action

It is known that pyrazole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets, leading to various biological changes .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biological activities .

Result of Action

It’s known that pyrazole derivatives can have various biological activities .

Propiedades

IUPAC Name |

methyl 4-bromo-2-ethyl-5-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-4-11-7(8(12)13-3)6(9)5(2)10-11/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVRHHCTCUKRLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657030 |

Source

|

| Record name | Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-98-9 |

Source

|

| Record name | Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxabicyclo[4.1.0]heptane-7-carboxylicacid,methylester,(1alpha,6alpha,7beta)-(9CI)](/img/no-structure.png)

![[1,2]Dioxeto[3,4-B]quinoxaline](/img/structure/B575677.png)

![6,7,8,9-Tetrahydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B575678.png)

![Thiazolo[5,4-d]isothiazole](/img/structure/B575697.png)